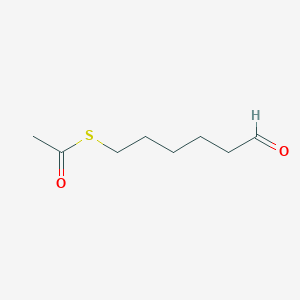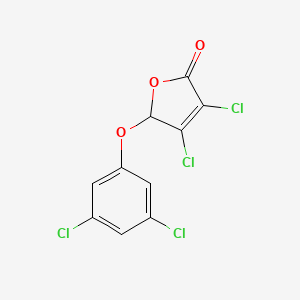![molecular formula C13H11F3O B15170690 Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- CAS No. 873876-62-1](/img/structure/B15170690.png)
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of a trifluoromethyl group, a propenyloxy group, and a propynyl group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow chemistry to optimize the synthesis and reduce production costs .
化学反応の分析
Types of Reactions
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated benzene derivatives .
科学的研究の応用
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets .
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethylated benzene derivatives, such as:
- Benzene, 1-(trifluoromethyl)-4-(propynyl)-
- Benzene, 1-(trifluoromethyl)-4-(propenyloxy)-
- Benzene, 1-(trifluoromethyl)-4-(propynyl)-2-(propenyloxy)-
Uniqueness
What sets Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- apart from similar compounds is the specific arrangement of its functional groups. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable for various applications in research and industry .
特性
CAS番号 |
873876-62-1 |
|---|---|
分子式 |
C13H11F3O |
分子量 |
240.22 g/mol |
IUPAC名 |
1-(3-prop-2-enoxyprop-1-ynyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H11F3O/c1-2-9-17-10-3-4-11-5-7-12(8-6-11)13(14,15)16/h2,5-8H,1,9-10H2 |
InChIキー |
FKZZZQZDSSSXMB-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC#CC1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)

![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid](/img/structure/B15170638.png)

![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)



![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)


![2-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B15170694.png)
